1-Bromo-2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene
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Overview
Description
1-Bromo-2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyethoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene typically involves multiple steps. One common method starts with the bromination of 2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-amino-2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene.
Oxidation: Formation of 1-bromo-2-(2-methoxyethoxy)-5-carboxy-3-nitrobenzene.
Scientific Research Applications
1-Bromo-2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural features.
Biological Studies: Employed in the study of biochemical pathways and mechanisms, particularly those involving nitro and bromine functional groups.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In pharmaceuticals, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
2-Bromo-5-methyl-3-nitrobenzene: Lacks the methoxyethoxy group, affecting its solubility and reactivity.
1-Bromo-3-nitrobenzene: Lacks both the methoxyethoxy and methyl groups, making it less versatile in synthetic applications.
Uniqueness
1-Bromo-2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene is unique due to the presence of multiple functional groups that provide a combination of reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
1-bromo-2-(2-methoxyethoxy)-5-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-7-5-8(11)10(16-4-3-15-2)9(6-7)12(13)14/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQILYPGVQRPLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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